N-(1-phenylethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1-phenylethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-16(17-8-4-2-5-9-17)25-22(27)19-13-26(14-19)21-12-20(23-15-24-21)18-10-6-3-7-11-18/h2-12,15-16,19H,13-14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPKGRWXALORBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-phenylethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound features a unique azetidine structure, which is characterized by a four-membered ring containing nitrogen. The specific arrangement of phenyl and pyrimidine groups contributes to its biological activity.
Molecular Formula: C19H22N4O
IUPAC Name: this compound
Research indicates that this compound functions primarily as a phosphodiesterase 10A (PDE10A) inhibitor. PDE10A plays a crucial role in the modulation of intracellular signaling pathways, particularly in the CNS. Inhibition of this enzyme can lead to increased levels of cyclic AMP and cyclic GMP, which are vital for neuronal signaling and plasticity.
1. CNS Disorders
Studies have shown that PDE10A inhibitors can be beneficial in treating conditions such as schizophrenia and Huntington's disease. The compound's ability to enhance dopaminergic signaling has been linked to improved cognitive functions and reduced symptoms associated with these disorders.
2. Anticancer Activity
Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. These compounds may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| CNS Disorders | Improved cognitive function | US Patent US9365562B2 |
| Anticancer Activity | Induction of apoptosis in cancer cells | Medicinal Chemistry Research |
Research Insights
A study published in Medicinal Chemistry Research highlighted the synthesis of azetidine derivatives with potential anticancer activity, noting that these compounds could effectively inhibit tumor growth in vitro . Another research effort focused on the role of PDE10A inhibitors in enhancing dopaminergic neurotransmission, which is critical for alleviating symptoms of schizophrenia .
Comparison with Similar Compounds
Research Findings and Implications
Notes
Data Limitations: Direct comparative studies on the target compound’s biological activity are absent in the provided evidence; inferences are based on structural analogs.
Cost Considerations: High reagent costs (e.g., iridium catalysts at JPY 39,000/5g ) suggest that scaling similar compounds may require cost-effective synthetic routes.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and azetidine ring conformation .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve absolute stereochemistry (critical for chiral centers) .
- Melting Point (mp) Analysis : Compare observed mp with literature to assess purity .
How can computational models predict the binding affinity and interaction mechanisms of this compound with biological targets?
Q. Advanced
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., FtsZ, DprE1) .
- Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over time (e.g., GROMACS simulations).
- Pharmacophore Modeling : Identify critical functional groups (e.g., pyrimidine’s hydrogen-bonding sites) for target engagement .
Validation : Cross-check computational predictions with in vitro assays (e.g., IC50 measurements) .
What strategies resolve discrepancies in pharmacological data obtained from different assay conditions?
Q. Advanced
- Control experiments : Test the compound alongside reference inhibitors to validate assay reproducibility .
- Buffer/pH optimization : Adjust ionic strength or pH to mimic physiological conditions (e.g., PBS vs. Tris buffers).
- Structural-activity correlation : Compare bioactivity trends with analogs (e.g., fluorinated derivatives) to identify substituent effects .
- Meta-analysis : Aggregate data from multiple studies to identify outliers or systematic errors .
What are the implications of introducing fluorine substituents on the phenyl rings in terms of physicochemical properties and bioactivity?
Advanced
Fluorination can enhance metabolic stability and membrane permeability:
- Physicochemical effects :
- Bioactivity modulation :
- Use fluorinated building blocks (e.g., 4-fluorobenzyl chloride) in late-stage coupling reactions .
How can thermal stability and degradation pathways of this compound be analyzed for formulation studies?
Q. Basic
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating to identify decomposition points.
- Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., melting, glass transitions).
- Accelerated Stability Testing : Expose the compound to high humidity/UV light and monitor degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
